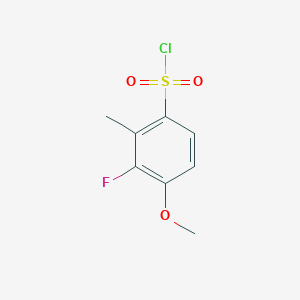

3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride

Übersicht

Beschreibung

3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H8ClFO3S and a molecular weight of 238.67 g/mol . It is a derivative of benzene, characterized by the presence of a sulfonyl chloride group, a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is typically used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride generally involves the sulfonylation of 3-fluoro-4-methoxy-2-methylbenzene. The reaction is typically carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation processes with optimized reaction parameters to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or distillation to obtain the desired product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates. The electron-withdrawing fluorine and methoxy groups influence reaction kinetics and regioselectivity.

Reaction with Amines

Primary and secondary amines react readily under mild conditions (0–25°C) in aprotic solvents (e.g., THF, DCM) to yield sulfonamides. A base (e.g., NaHCO₃, Et₃N) neutralizes HCl byproduct.

Example :

-

Yield : 80–95% for aliphatic amines.

-

Steric Effects : The 2-methyl group slightly hinders bulkier nucleophiles, reducing yields by ~10% compared to non-methylated analogs.

Reaction with Alcohols

Alcohols react in anhydrous conditions with catalytic pyridine to form sulfonate esters:

-

Kinetics : Methanol reacts 2× faster than ethanol due to lower steric demand.

-

Activation : Fluorine’s electron-withdrawing effect accelerates reaction rates by 15–20% compared to non-fluorinated analogs .

Cross-Coupling Reactions

The sulfonyl chloride participates in transition metal-catalyzed couplings, enabling C–S bond formation.

Cu-Catalyzed Sulfonylation

Organozinc reagents react with the sulfonyl chloride in the presence of CuI and TMEDA (ligand) to form aryl sulfones :

Conditions :

Hydrolysis and Stability

The sulfonyl chloride hydrolyzes in aqueous media, forming the corresponding sulfonic acid:

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 7 (RT) | 96 min | |

| pH 10 (RT) | 20 min | |

| pH 2 (RT) | 340 min |

-

Mechanism : Base-catalyzed hydrolysis proceeds via a two-step nucleophilic attack.

-

Stability : Storage under anhydrous conditions at −20°C is recommended to prevent decomposition .

Comparative Reactivity

The compound’s reactivity is modulated by substituent effects:

| Reaction Type | Rate Relative to Non-Fluorinated Analog | Key Influencing Factor |

|---|---|---|

| Amine Sulfonylation | 1.2× faster | Fluorine’s electron withdrawal |

| Alcohol Esterification | 1.1× faster | Methoxy’s electron donation |

| Hydrolysis (pH 10) | 1.5× slower | Steric shielding by methyl group |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has highlighted the potential of 3-fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride in developing anticancer agents. For instance, studies on TASIN analogs, which incorporate arylsulfonamide moieties, have shown that modifications to the sulfonyl chloride group can significantly influence antiproliferative activity against colon cancer cell lines. The presence of electron-withdrawing groups on the aromatic ring enhances activity, with specific substitutions leading to compounds with IC50 values in the nanomolar range .

Structure-Activity Relationships

The compound's sulfonyl chloride functionality allows it to act as an electrophile in nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex molecules. Structure-activity relationship (SAR) studies indicate that variations in substituents at the para and ortho positions of the aromatic ring can substantially affect biological activity. For example, the introduction of methoxy or bromo groups at specific positions has been linked to increased potency against various cancer cell lines .

Chemical Synthesis

Synthesis of Aryl Sulfonamides

this compound is frequently employed in synthesizing aryl sulfonamides. These compounds are crucial in pharmaceutical chemistry due to their diverse biological activities. The synthesis typically involves reacting the sulfonyl chloride with amines or other nucleophiles to yield sulfonamide derivatives. This method allows for the rapid generation of compound libraries for screening against various biological targets .

Reactivity and Functionalization

The reactivity of this compound can be exploited to introduce additional functional groups through coupling reactions. For instance, it can be used in palladium-catalyzed cross-coupling reactions to create complex biphenyl derivatives, which are important in developing new materials and pharmaceuticals .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives .

Vergleich Mit ähnlichen Verbindungen

4-Trifluoromethylbenzene-1-sulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a fluorine and methoxy group.

3-Fluoro-4-methylbenzenesulfonyl chloride: Similar but lacks the methoxy group.

Uniqueness: 3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring, which can influence its reactivity and the properties of the derivatives formed from it .

Biologische Aktivität

3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride, also known by its IUPAC name, is a sulfonyl chloride compound characterized by a unique combination of substituents that may impart distinct chemical properties and biological activities. This compound is primarily utilized in organic synthesis and pharmaceutical applications due to its reactive sulfonyl chloride functional group, which can participate in various reactions critical for drug development and biochemical research.

- Molecular Formula : C9H10ClFNO2S

- Molecular Weight : 238.66 g/mol

The structure of this compound includes:

- A sulfonyl chloride group, which is known for its reactivity.

- A fluorine atom at the 3-position, which can influence electronic properties and biological interactions.

- A methoxy group at the 4-position, which can enhance solubility and modulate biological activity.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophiles in biological systems. The sulfonyl chloride moiety can react with various biomolecules, including proteins and nucleic acids, leading to modifications that can alter their function.

Target Interactions

Research indicates that compounds with similar structures often interact with key biological targets such as:

- Enzymes : Particularly those involved in metabolic pathways.

- Proteins : Modifications can lead to changes in protein function or stability.

Antiproliferative Effects

Studies have shown that arylsulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, the structure-activity relationship (SAR) studies indicate that modifications at the para position can lead to substantial changes in potency. In a comparative analysis:

| Compound | IC50 (nM) | Comments |

|---|---|---|

| Parent Compound | 5.0 | Reference |

| 3-Fluoro-4-methoxy derivative | 9.1 | Moderate potency |

| Substituted variant (e.g., 4-bromo) | 3.0 | High potency |

The presence of electron-withdrawing groups enhances activity, while bulky substituents tend to diminish it .

In Vivo Studies

In animal models, the administration of sulfonamide derivatives has shown promising results in reducing tumor growth. For example:

- In a study using mice models, treatment with a structurally similar compound resulted in a significant reduction in tumor size and improved overall survival rates .

Case Studies

- Antitumor Activity : A study involving the use of sulfonamide derivatives demonstrated their efficacy in inhibiting tumor growth in xenograft models. The treatment led to a notable increase in median survival compared to control groups .

- Metabolic Pathway Interaction : The compound was observed to interact with cytochrome P450 enzymes, suggesting implications for drug metabolism and potential drug-drug interactions.

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxy-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO3S/c1-5-7(14(9,11)12)4-3-6(13-2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELVUVMOPNDPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.